molecular formula C10H17NO B091063 2-Aminoadamantan-1-ol CAS No. 17744-02-4

2-Aminoadamantan-1-ol

Cat. No. B091063
M. Wt: 167.25 g/mol
InChI Key: PRJMANGDYDEYMM-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one (76 mg, 0.395 mmol) in 1,4-dioxane (1 mL) was stirred with 5 M aqueous potassium hydroxide at 70° C. for 1 day. After completion of the reaction, the reaction solution was extracted with chloroform, and the organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (70% yield).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]123[CH2:13][CH:8]4[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]4)[CH:5]1[NH:4]C(=O)[O:2]2)[CH2:11]3.[OH-].[K+]>O1CCOCC1>[NH2:4][CH:5]1[CH:6]2[CH2:7][CH:8]3[CH2:9][CH:10]([CH2:11][C:1]1([OH:2])[CH2:13]3)[CH2:12]2 |f:1.2|

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
C123OC(NC1C1CC(CC(C2)C1)C3)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1C2(CC3CC(CC1C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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